Cas no 2228290-78-4 (2-(4,5-dimethoxy-2-nitrophenyl)cyclopropan-1-amine)

2-(4,5-Dimethoxy-2-nitrophenyl)cyclopropan-1-amine is a structurally unique compound featuring a cyclopropylamine moiety attached to a dimethoxy-substituted nitrophenyl ring. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups enhances its reactivity in selective transformations, such as nucleophilic substitutions or reductions. The cyclopropylamine group further contributes to its utility in the design of bioactive molecules, particularly in medicinal chemistry applications. Its well-defined structure and functional group compatibility make it a versatile building block for constructing complex heterocycles or tailored pharmacophores.
2-(4,5-dimethoxy-2-nitrophenyl)cyclopropan-1-amine structure
2228290-78-4 structure
Product Name:2-(4,5-dimethoxy-2-nitrophenyl)cyclopropan-1-amine
CAS No:2228290-78-4
MF:C11H14N2O4
MW:238.239862918854
CID:6518826
PubChem ID:165692428
Update Time:2025-08-03

2-(4,5-dimethoxy-2-nitrophenyl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(4,5-dimethoxy-2-nitrophenyl)cyclopropan-1-amine
    • 2228290-78-4
    • EN300-1765540
    • Inchi: 1S/C11H14N2O4/c1-16-10-4-7(6-3-8(6)12)9(13(14)15)5-11(10)17-2/h4-6,8H,3,12H2,1-2H3
    • InChI Key: PVFQARIBEBAFTB-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC(=C(C=1)C1CC1N)[N+](=O)[O-])OC

Computed Properties

  • Exact Mass: 238.09535693g/mol
  • Monoisotopic Mass: 238.09535693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 90.3Ų

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Additional information on 2-(4,5-dimethoxy-2-nitrophenyl)cyclopropan-1-amine

Research Brief on 2-(4,5-dimethoxy-2-nitrophenyl)cyclopropan-1-amine (CAS: 2228290-78-4): Recent Advances and Applications

2-(4,5-dimethoxy-2-nitrophenyl)cyclopropan-1-amine (CAS: 2228290-78-4) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique cyclopropane ring and nitroaryl moiety, has been explored for its potential applications in drug discovery, photopharmacology, and as a versatile building block in organic synthesis. Recent studies have highlighted its role in the development of novel therapeutic agents and its utility in probing biological systems.

In the context of drug discovery, 2-(4,5-dimethoxy-2-nitrophenyl)cyclopropan-1-amine has been investigated as a precursor for the synthesis of bioactive molecules. Its structural features, including the electron-withdrawing nitro group and the electron-donating methoxy groups, make it an attractive scaffold for modulating biological activity. Recent research has demonstrated its potential in the design of enzyme inhibitors, particularly those targeting kinases and proteases, which are critical in various disease pathways such as cancer and neurodegenerative disorders.

One of the most promising applications of this compound lies in the field of photopharmacology, where light-sensitive molecules are used to control biological activity with high spatial and temporal precision. The nitroaryl group in 2-(4,5-dimethoxy-2-nitrophenyl)cyclopropan-1-amine can undergo photochemical transformations, enabling the development of photoactivatable drugs. Recent studies have shown that this compound can be used to design light-triggered inhibitors or activators, offering a non-invasive approach to modulate biological processes in vivo.

From a synthetic chemistry perspective, 2-(4,5-dimethoxy-2-nitrophenyl)cyclopropan-1-amine serves as a valuable intermediate for the construction of complex molecular architectures. Its cyclopropane ring provides rigidity and stereochemical control, which are advantageous in the synthesis of chiral compounds. Recent advancements in catalytic methods have enabled efficient functionalization of this scaffold, expanding its utility in the preparation of diverse chemical libraries for high-throughput screening.

In conclusion, 2-(4,5-dimethoxy-2-nitrophenyl)cyclopropan-1-amine (CAS: 2228290-78-4) represents a versatile and promising compound in chemical biology and medicinal chemistry. Its unique structural features and reactivity profile make it a valuable tool for drug discovery, photopharmacology, and synthetic chemistry. Ongoing research continues to uncover new applications and mechanistic insights, further solidifying its importance in the field. Future studies are expected to explore its potential in targeted therapies and precision medicine, leveraging its photochemical properties for innovative therapeutic strategies.

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